(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound (3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a steroidal glycoside characterized by a complex pentacyclic core fused with sugar moieties. Key features include:
- Core structure: A 5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane framework with hydroxyl, methoxy, and methyl substituents .
- Sugar units: Two oxane (tetrahydropyran) rings with hydroxymethyl and hydroxyl groups, contributing to high polarity .
- Molecular formula: C₄₆H₇₄O₁₈, molecular weight 915.10 g/mol, and topological polar surface area (TPSA) of 265.00 Ų .
Properties
IUPAC Name |
(3R)-2-[4,5-dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O13/c1-18(2)10-15-40(48-7)19(3)26-34(53-40)30(44)27-23-9-8-21-16-22(11-13-38(21,5)24(23)12-14-39(26,27)6)50-37-35(32(46)29(43)25(17-41)51-37)52-36-33(47)31(45)28(42)20(4)49-36/h18-37,41-47H,8-17H2,1-7H3/t19?,20?,21-,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34?,35?,36?,37?,38+,39-,40-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSLJTMRNWEFEU-ICMUUHBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)O)OC1(CCC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C2C(C(C3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7[C@@H](C(C(C(O7)C)O)O)O)C)C)O)O[C@@]1(CCC(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H68O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Timosaponin AIII (CAS 41059-79-4)
- Structure: Shares a spiro[5-oxapentacyclo...] core but differs in sugar chain composition (e.g., rhamnose and glucose units) .
- Molecular formula : C₃₉H₆₄O₁₃, molecular weight 765.91 g/mol .
- Activity : Anti-inflammatory, neuroprotective, and anticancer effects via modulation of NF-κB and MAPK pathways .
- Pharmacokinetics : Lower oral bioavailability (~50%) compared to the target compound, likely due to fewer methyl substituents enhancing metabolic stability in the latter .
Digitonin (CAS 11024-24-1)
- Structure : Contains a similar pentacyclic aglycone but with a trisaccharide chain (glucose, galactose, xylose) .
- Molecular formula : C₅₆H₉₂O₂₉, molecular weight 1229.31 g/mol .
- Key difference : Absence of methoxy groups in the core reduces metabolic stability compared to the target compound .
Spirostane Derivatives (e.g., FDB020270)
Comparative Data Table
Pharmacokinetic and Functional Insights
- Metabolic Stability : The target compound’s 3-methylbutyl and methoxy groups reduce CYP-mediated oxidation, enhancing bioavailability compared to Timosaponin AIII .
- Therapeutic Potential: While Timosaponin AIII and Spirostane derivatives focus on inflammation/infection, the target compound’s multi-target profile (e.g., CYP3A4, P-glycoprotein) positions it for oncology or CNS applications .
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